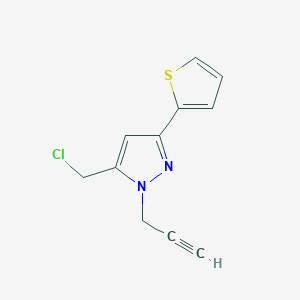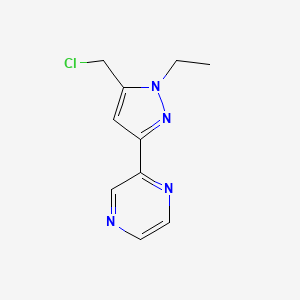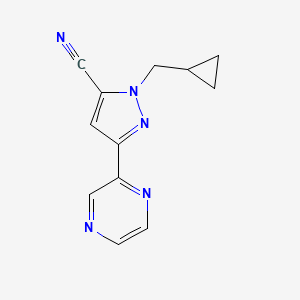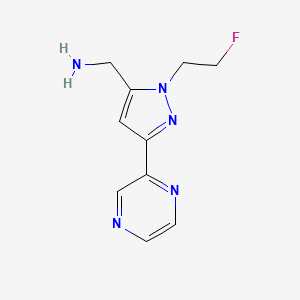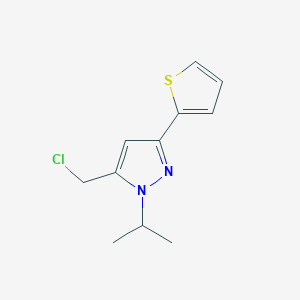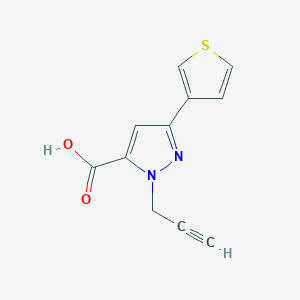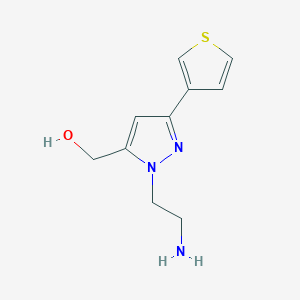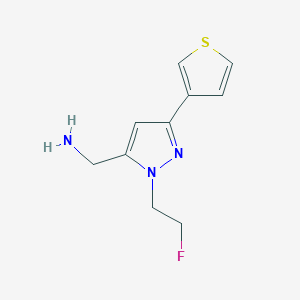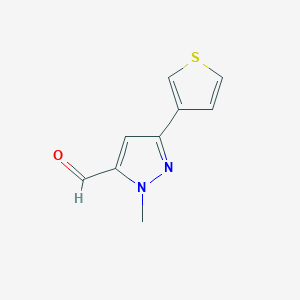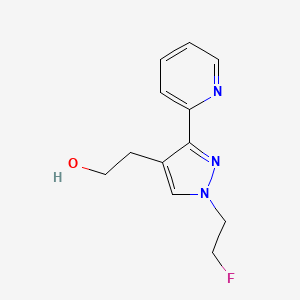
2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-ol
Vue d'ensemble
Description
2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-ol, or 2-FE-Pyr-Pyrazole, is an organic compound with an interesting chemical structure and a wide range of applications in the scientific and medical fields. It is a derivative of pyrazole, a five-membered ring structure made of four carbon atoms and one nitrogen atom. 2-FE-Pyr-Pyrazole is a highly versatile compound and has been used in a variety of applications, including in the synthesis of pharmaceuticals, as a fluorescent dye, and in the study of the structure of proteins. In
Applications De Recherche Scientifique
Proton Transfer and Photoreactivity
Compounds within the 2-(1H-pyrazol-5-yl)pyridine family, including derivatives similar to the chemical , have been studied for their unique proton transfer mechanisms. These include excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer in hydrogen-bonded complexes. These processes are crucial for understanding the photophysics of such molecules, with applications in the development of optical materials and sensors (Vetokhina et al., 2012).
Coordination Chemistry and Luminescence
Derivatives of 2-(1H-pyrazol-5-yl)pyridine, akin to the specified chemical, have been utilized in synthesizing metal complexes with zinc(II) and europium(III), which exhibit unique helical coordination geometries and photoluminescent properties. Such studies are instrumental in designing luminescent materials for potential use in lighting and display technologies (Lam et al., 2000).
Antiviral and Antimicrobial Research
Pyrazole-containing compounds have demonstrated significant potential in antiviral and antimicrobial applications. Research highlights the versatility of the pyrazole scaffold in drug discovery, offering a foundation for developing new therapeutic agents against a variety of diseases, including HIV (Kumar et al., 2022).
Polymerization Catalysts
Specific pyrazolylamine ligands, which share structural motifs with the chemical of interest, have been employed as catalysts in the oligomerization and polymerization of ethylene. This research is relevant for the production of polymers with varied applications in industries ranging from packaging to automotive (Obuah et al., 2014).
Antioxidant and Antimicrobial Activity
Novel series of pyrazole-pyridine derivatives have been synthesized and evaluated for their antioxidant and antimicrobial activities. These compounds, by virtue of their structural diversity and functional potential, could serve as valuable leads for the development of new antioxidant and antimicrobial agents (Bonacorso et al., 2015).
Electroluminescence in OLEDs
The study of iridium(III) complexes involving pyrazol-pyridine ligands demonstrates the utility of such compounds in organic light-emitting diodes (OLEDs). Research into optimizing the luminescent efficiency of these materials is critical for the advancement of OLED technology, with applications in more efficient and durable display and lighting solutions (Su et al., 2021).
Propriétés
IUPAC Name |
2-[1-(2-fluoroethyl)-3-pyridin-2-ylpyrazol-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O/c13-5-7-16-9-10(4-8-17)12(15-16)11-3-1-2-6-14-11/h1-3,6,9,17H,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWRGFDPDADBFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C=C2CCO)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




